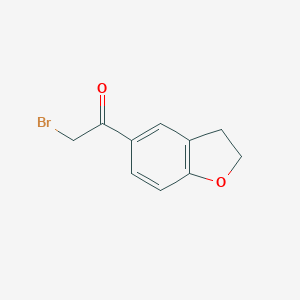

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRHIPGIDWESKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435715 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151427-19-9 | |

| Record name | 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound (CAS No. 151427-19-9). This document consolidates available data on its physicochemical characteristics, synthesis, and potential biological relevance. Due to the limited availability of experimental data in peer-reviewed literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential reactivity and biological activities. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a halogenated ketone derivative of dihydrobenzofuran. The dihydrobenzofuran moiety is a common scaffold in numerous biologically active compounds, and the presence of an α-bromo ketone functional group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. The reactivity of the α-bromo ketone allows for various nucleophilic substitution reactions, making it a valuable building block in the construction of diverse molecular architectures.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited. The available information, primarily from chemical suppliers and databases, is summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| CAS Number | 151427-19-9 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Appearance | White solid powder | [1] |

| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [1] |

| Density | 1.562 ± 0.06 g/cm³ (Predicted) | [1] |

| Stability | Stable under normal storage conditions | - |

Note: Melting point and solubility data are not currently available in the public domain.

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of α-bromo ketones involves the bromination of the corresponding ketone.

General Synthesis Workflow

The synthesis of the target compound would likely proceed via the bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. A plausible synthetic approach is outlined below.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Based on Analogs)

The following is a generalized experimental protocol for the α-bromination of an acetophenone derivative, which can be adapted for the synthesis of the target compound.

Materials:

-

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in an appropriate volume of anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the carbon atom bearing the bromine atom (the α-carbon). This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound is expected to readily undergo SN2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility as a synthetic intermediate.

Caption: General scheme for nucleophilic substitution reactions.

Examples of potential nucleophiles and the resulting product classes include:

-

Amines: to form α-amino ketones.

-

Thiols: to form α-thio ketones.

-

Carboxylates: to form α-acyloxy ketones.

-

Azides: to form α-azido ketones, which can be further reduced to α-amino ketones.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the benzofuran and α-bromo ketone moieties are present in compounds with known pharmacological properties.

Inferred Activities from the Benzofuran Scaffold

Benzofuran derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer

-

Antimicrobial

-

Anti-inflammatory

-

Antioxidant

Potential as an Alkylating Agent

The α-bromo ketone functionality can act as an alkylating agent, reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the mechanism of action of some anticancer drugs. It is plausible that this compound could exhibit cytotoxicity through this mechanism.

Hypothetical Signaling Pathway Involvement

Given the potential for this compound to act as a reactive alkylating agent, it could hypothetically interact with various cellular signaling pathways. For instance, it might modulate pathways involved in cellular stress responses or apoptosis by alkylating key signaling proteins. However, without experimental data, any discussion of specific pathway involvement remains speculative.

Caption: Hypothetical mechanism of action via covalent modification.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce, its structural features suggest a profile of high reactivity and potential pharmacological relevance. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel therapeutic agents. This guide serves as a starting point for such investigations, summarizing the available information and highlighting areas for future experimental work.

References

Technical Guide: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS: 151427-19-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structure, featuring a dihydrobenzofuran moiety linked to a bromoacetyl group, makes it a versatile building block for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Data

This compound is a white solid at room temperature and possesses good stability under normal handling and storage conditions.[1] The presence of a bromine atom provides a reactive site for further chemical modifications, allowing for the introduction of diverse functional groups.[1]

| Property | Value | Reference |

| CAS Number | 151427-19-9 | |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.09 g/mol | [1] |

| Appearance | White solid | [1] |

| LogP | 2.19910 | [1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydrobenzofuran. This involves an initial Friedel-Crafts acylation followed by bromination of the resulting ketone.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Friedel-Crafts Acylation)

-

Materials:

-

2,3-dihydrobenzofuran

-

Acetyl chloride (or acetic anhydride)

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve 2,3-dihydrobenzofuran in the anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst to the cooled solution while stirring.

-

Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (Bromination)

-

Materials:

-

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

-

Brominating agent (e.g., N-Bromosuccinimide (NBS))

-

Radical initiator (e.g., benzoyl peroxide)

-

Solvent (e.g., carbon tetrachloride)

-

-

Procedure:

-

Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in the solvent in a reaction flask.

-

Add the brominating agent (NBS) and a catalytic amount of the radical initiator.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Figure 1. Synthetic pathway for this compound.

Applications in Drug Development

The primary application of this compound in drug development is its use as a crucial intermediate in the synthesis of Darifenacin . Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.

The synthesis of Darifenacin involves the reaction of this compound with other precursors to construct the final active pharmaceutical ingredient. The dihydrobenzofuran moiety of the intermediate is a key structural component of the Darifenacin molecule.

Figure 2. Role in Darifenacin synthesis and its mechanism of action.

Biological Activity

While the primary significance of this compound lies in its role as a synthetic intermediate, the broader class of dihydrobenzofuran derivatives has been investigated for various biological activities. For instance, the parent dihydrobenzofuran scaffold, also known as coumaran, has been identified as an acetylcholinesterase (AChE) inhibitor.[2] However, specific biological activity data for this compound itself is not extensively reported in the public domain. Its utility is predominantly as a building block for pharmacologically active compounds.

Conclusion

This compound (CAS: 151427-19-9) is a valuable intermediate in organic and medicinal chemistry. Its well-defined structure and reactive bromine handle make it an essential component in the multi-step synthesis of important pharmaceuticals like Darifenacin. This guide provides a foundational understanding of its properties, synthesis, and key applications, highlighting its importance for professionals in the field of drug discovery and development. Further research into the direct biological activities of this compound and its analogues could open new avenues for therapeutic innovation.

References

"2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone" molecular weight

An In-depth Technical Guide on the Molecular Weight of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, targeted towards researchers, scientists, and professionals in drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Chemical Identity

Systematic Name: this compound

Molecular Formula: C₁₀H₉BrO₂

The molecular structure consists of a bromoethanone group attached to the 5-position of a 2,3-dihydro-1-benzofuran ring. The determination of the molecular weight is fundamental for various applications in chemical synthesis, analytical chemistry, and pharmacology.

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

For the calculation, the following standard atomic weights are used:

The table below provides a detailed breakdown of the molecular weight calculation for C₁₀H₉BrO₂.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.110 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 241.084 |

The calculated molecular weight of this compound is 241.084 g/mol .

Molecular Structure Visualization

To further elucidate the chemical structure, a 2D diagram is provided below. This visualization aids in understanding the connectivity of the atoms within the molecule.

Caption: 2D structure of this compound.

Note on Additional Content

This technical guide focuses specifically on the molecular weight and structure of this compound. The user's request for "Experimental Protocols" and "Signaling Pathways" is not applicable to the determination of a compound's molecular weight. Such information would be relevant in the context of its synthesis, biological activity, or mechanism of action, which are beyond the scope of this document.

References

- 1. youtube.com [youtube.com]

- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Oxygen, atomic [webbook.nist.gov]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. This molecule is a functionalized derivative of the dihydrobenzofuran scaffold, a privileged heterocyclic motif in medicinal chemistry.

Core Molecular Structure and Properties

This compound possesses a dihydrobenzofuran ring system substituted with a bromoacetyl group at the 5-position. The presence of the α-bromo ketone functionality makes it a versatile intermediate for further chemical modifications, particularly for the synthesis of various heterocyclic compounds and potential drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151427-19-9 | ChemicalBook |

| Molecular Formula | C₁₀H₉BrO₂ | ChemicalBook |

| Molecular Weight | 241.08 g/mol | ChemicalBook |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a two-step sequence: the preparation of the precursor ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, followed by its selective α-bromination.

Step 1: Synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (Precursor)

A common method for the synthesis of such aryl ketones is the Friedel-Crafts acylation of the corresponding dihydrobenzofuran.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of 2,3-dihydro-1-benzofuran in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise.

-

Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: α-Bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

The α-bromination of aryl ketones is a well-established transformation and can be achieved under various conditions. An acid-catalyzed bromination using elemental bromine or a radical-initiated bromination using N-bromosuccinimide (NBS) are common methods.

Experimental Protocol: Acid-Catalyzed α-Bromination

-

Reaction Setup: Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in a suitable solvent such as acetic acid or chloroform.

-

Bromination: Add a solution of bromine in the same solvent dropwise to the ketone solution at room temperature with stirring. A catalytic amount of a strong acid (e.g., HBr) can be added to facilitate the reaction.

-

Reaction Monitoring: Monitor the disappearance of the bromine color and the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, the expected spectral data can be predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzofuran ring (likely in the range of 6.8-7.8 ppm).- A singlet for the two protons of the bromomethyl group (CH₂Br) (likely in the range of 4.3-4.7 ppm).- Two triplets for the two methylene groups of the dihydrofuran ring (likely in the ranges of 3.2-3.4 ppm and 4.5-4.7 ppm). |

| ¹³C NMR | - A carbonyl carbon (C=O) signal (likely in the range of 190-195 ppm).- A signal for the carbon of the bromomethyl group (CH₂Br) (likely in the range of 30-35 ppm).- Aromatic and dihydrofuran ring carbon signals in their respective characteristic regions. |

| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretching vibration (likely in the range of 1670-1690 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O stretching vibrations for the ether linkage. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound. |

Applications in Drug Discovery and Development

α-Bromoacetophenones are valuable intermediates in medicinal chemistry due to their reactivity, which allows for the construction of more complex molecular architectures. The dihydrobenzofuran moiety is also a well-known pharmacophore present in numerous biologically active compounds.

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential for exploration in various therapeutic areas. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The bromoacetyl group can serve as a reactive handle for the introduction of various functionalities. For example, it can be used to synthesize:

-

Thiazole derivatives: By reacting with thiourea or thioamides.

-

Imidazole derivatives: By reacting with amidines.

-

Other heterocyclic systems: Through condensation reactions with various nucleophiles.

These resulting heterocyclic compounds can then be screened for a variety of biological activities.

Logical Workflow for Synthesis

The synthetic pathway for this compound can be visualized as a two-step process.

Caption: Synthetic route to the target compound.

Potential Signaling Pathway Involvement: A Hypothetical Perspective

Given that some benzofuran derivatives have shown anti-inflammatory activity, it is plausible that derivatives of this compound could interact with inflammatory signaling pathways. For instance, they could potentially modulate the activity of enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are key players in the inflammatory cascade.

Caption: Hypothetical anti-inflammatory action.

This diagram illustrates a potential mechanism of action where a derivative of the title compound could inhibit key enzymes in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators. This remains a hypothesis pending experimental validation.

Conclusion

This compound is a molecule with significant potential as a building block in the synthesis of novel compounds for drug discovery. Its synthesis is achievable through established chemical transformations. While detailed experimental data and specific biological activities are yet to be fully elucidated, the structural features of this compound warrant further investigation by researchers in medicinal chemistry and related fields.

Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran, followed by the alpha-bromination of the resulting ketone. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols derived from established methodologies for analogous compounds, and a summary of relevant data.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step reaction. The first step involves the introduction of an acetyl group to the 5-position of the 2,3-dihydro-1-benzofuran ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the alpha-position of the newly introduced acetyl group to yield the final product.

Caption: Overall synthesis pathway for this compound.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1-benzofuran

The initial step of the synthesis is the Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride (CH₃COCl).

Caption: Reactants and product of the Friedel-Crafts acylation step.

Experimental Protocol

The following protocol is based on a general procedure for Friedel-Crafts acylation and is adapted for the specific synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dihydro-1-benzofuran | 120.15 | 10.0 g | 0.0832 |

| Anhydrous Aluminum Chloride | 133.34 | 12.2 g | 0.0915 |

| Acetyl Chloride | 78.50 | 6.8 mL (7.5 g) | 0.0955 |

| Dichloromethane (DCM) | - | 150 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (12.2 g, 0.0915 mol) and 100 mL of dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (6.8 mL, 0.0955 mol) to the stirred suspension.

-

After the addition is complete, add a solution of 2,3-dihydro-1-benzofuran (10.0 g, 0.0832 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Alpha-Bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

The second step is the selective bromination of the methyl group of the acetyl moiety (the alpha-position) to yield the final product. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice for its selectivity in the presence of a radical initiator.

Caption: Reactants and product of the alpha-bromination step.

Experimental Protocol

The following protocol is adapted from a procedure for the bromination of a similar benzofuran derivative using N-bromosuccinimide.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone | 162.19 | 10.0 g | 0.0616 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.5 g | 0.0646 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 g | 0.0030 |

| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (10.0 g, 0.0616 mol) in 200 mL of carbon tetrachloride.

-

Add N-bromosuccinimide (11.5 g, 0.0646 mol) and a catalytic amount of AIBN (0.5 g, 0.0030 mol) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: Alpha-bromination of ketones with NBS typically proceeds with good yields, often exceeding 80%.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the dihydrobenzofuran ring, the methylene protons of the dihydrofuran ring, and a characteristic singlet for the brominated methylene group (CH₂Br) in the region of 4.0-4.5 ppm. The methyl singlet of the starting material will be absent. |

| ¹³C NMR | Resonances for the aromatic and dihydrofuran carbons, a carbonyl carbon signal, and a signal for the carbon bearing the bromine atom. |

| Mass Spec. | A molecular ion peak corresponding to the mass of the product (C₁₀H₉BrO₂), along with a characteristic isotopic pattern for a bromine-containing compound. |

| IR Spec. | A strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1670-1690 cm⁻¹. |

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is a corrosive and lachrymatory liquid. It should be handled in a fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated area.

-

Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled in a fume hood.

-

AIBN is a flammable solid and can decompose to release nitrogen gas. It should be stored and handled according to safety guidelines.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols, being based on analogous reactions, may require optimization for specific laboratory conditions and scales.

References

The Multifaceted Biological Activities of 2,3-Dihydro-1-Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the discovery of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 2,3-dihydro-1-benzofuran derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, antimicrobial, and cannabinoid receptor modulating effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of 2,3-dihydro-1-benzofuran have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]

Quantitative Data: Anticancer Activity of 2,3-Dihydro-1-Benzofuran Derivatives

| Compound Class | Target Cell Line/Enzyme | Activity (IC50/Ki) | Reference |

| Benzofuran-based chalcones | VEGFR-2 | 1.07 nM (for compound 5c) | [1] |

| Halogenated benzofurans | K562 leukemia cells | 5 µM | [2] |

| Halogenated benzofurans | HL60 leukemia cells | 0.1 µM | [2] |

| Amiloride-benzofuran hybrids | uPA | 88 nM (Ki) | [2] |

| Benzofuran-2-carboxamides | HCT-116, HeLa, HepG2, A549 | 0.57 - 5.74 µM | [3] |

| Fluorinated benzofurans | HCT116 | 19.5 - 24.8 µM | [4] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

-

Procedure: a. The recombinant VEGFR-2 kinase is incubated with the substrate and various concentrations of the test compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from the dose-response curve.[5]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). 2,3-Dihydro-1-benzofuran derivatives can inhibit this pathway by blocking the kinase activity of VEGFR-2.

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2,3-dihydro-1-benzofuran derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and 2,3-dihydro-1-benzofuran derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Several heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]

Quantitative Data: Anti-inflammatory Activity of 2,3-Dihydro-1-Benzofuran Derivatives

| Compound Class | Target/Assay | Activity (IC50) | Reference |

| Aza-benzofurans | NO production inhibition | 16.5 - 17.3 µM | [7] |

| Piperazine/benzofuran hybrids | NO production inhibition | 52.23 µM | [6] |

| Fluorinated benzofurans | IL-6 production | 1.23 - 9.04 µM | [4] |

| Fluorinated benzofurans | CCL2 production | 1.5 - 19.3 µM | [4] |

| Fluorinated benzofurans | NO production | 2.4 - 5.2 µM | [4] |

| Fluorinated benzofurans | PGE2 production | 1.1 - 20.5 µM | [4] |

| Fluorinated benzofurans | COX-1 activity | 5 - 7.9 µM | [4] |

| Fluorinated benzofurans | COX-2 activity | 13 - 28.1 µM | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere. b. The cells are then treated with various concentrations of the test compounds for a short period. c. Subsequently, the cells are stimulated with LPS to induce NO production. d. After an incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined.[7]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 2,3-Dihydro-1-benzofuran derivatives can interfere with this pathway at various points.

References

- 1. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted spectroscopic data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and data from analogous structures. Furthermore, a detailed experimental protocol for the synthesis of the title compound via bromination of the corresponding acetophenone precursor is provided. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development who may be interested in synthesizing or identifying this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉BrO₂

-

Molecular Weight: 241.08 g/mol

-

CAS Number: 151427-19-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | Ar-H (H-6) |

| ~7.75 | s | 1H | Ar-H (H-4) |

| ~6.85 | d | 1H | Ar-H (H-7) |

| ~4.65 | t | 2H | -OCH₂- |

| ~4.40 | s | 2H | -COCH₂Br |

| ~3.25 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O |

| ~163.0 | C-7a |

| ~131.0 | C-5 |

| ~128.5 | C-3a |

| ~127.0 | C-6 |

| ~125.0 | C-4 |

| ~109.0 | C-7 |

| ~72.0 | C-2 (-OCH₂) |

| ~31.0 | -COCH₂Br |

| ~29.0 | C-3 (Ar-CH₂) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O (Aryl Ketone) Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl-O-C (Asymmetric) Stretch |

| ~1020 | Strong | Aryl-O-C (Symmetric) Stretch |

| ~690 | Medium | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 240/242 | High | [M]⁺• (Molecular ion peak with bromine isotopes) |

| 161 | High | [M - CH₂Br]⁺ (Loss of bromoacetyl group) |

| 133 | Medium | [C₈H₅O₂]⁺ (Fragment from the dihydrobenzofuran ring) |

| 121 | Medium | [M - COCH₂Br]⁺ (Loss of the entire side chain) |

Proposed Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the α-bromination of aryl ketones.[1]

Reaction Scheme:

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone + NBS → this compound

Materials:

-

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture under nitrogen for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized by the following spectroscopic methods to confirm its identity and purity:

-

¹H NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) and record the spectrum on a 400 MHz spectrometer.

-

¹³C NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) and record the spectrum on a 100 MHz spectrometer.

-

IR Spectroscopy: Obtain the spectrum of the neat compound using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Mass Spectrometry: Analyze the sample using an electron ionization (EI) mass spectrometer.

Workflow and Data Relationship Diagrams

The following diagrams illustrate the proposed experimental workflow and the logical relationship between the predicted spectroscopic data and the chemical structure.

Caption: Proposed workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between the chemical structure and the predicted spectroscopic data.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a viable synthetic protocol for this compound. While the presented data is predictive, it offers a strong starting point for researchers aiming to synthesize, isolate, or identify this compound. The detailed methodologies and structured data tables are designed to facilitate further experimental work in the fields of chemical synthesis and drug discovery. It is recommended that any experimentally obtained data be rigorously compared with the predictions provided herein to confirm the structure of the synthesized molecule.

References

A Technical Guide to Substituted 2-Bromoethanones: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-bromoethanones, commonly known as phenacyl bromides, are a class of α-haloketones that serve as versatile building blocks in organic synthesis. Their inherent reactivity, stemming from two electrophilic centers at the α-carbon and the carbonyl carbon, makes them valuable precursors for a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis of substituted 2-bromoethanones, their applications in the development of therapeutic agents, and the underlying mechanisms of their biological action.

Synthesis of Substituted 2-Bromoethanones

The primary method for synthesizing substituted 2-bromoethanones is the α-bromination of the corresponding substituted acetophenones. This reaction is typically carried out using bromine in a suitable solvent, such as glacial acetic acid or ether, often with a catalyst like anhydrous aluminum chloride.[1][2]

Table 1: Synthesis of Substituted 2-Bromoethanones

| Substituent (R) | Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| H | Acetophenone | Bromine | Ether | Anhydrous AlCl₃ | - | 88-96 | [1] |

| 4-Cl | 4-Chloroacetophenone | Bromine | Acetic Acid | - | 2 | - | [2] |

| 4-Br | 4-Bromoacetophenone | Bromine | Acetic Acid | - | - | - | [3] |

| 4-NO₂ | 4-Nitroacetophenone | Bromine | Acetic Acid | - | - | - | [2] |

Experimental Protocol: Synthesis of Phenacyl Bromide (2-Bromo-1-phenylethanone)

Materials:

-

Acetophenone

-

Anhydrous ether

-

Anhydrous aluminum chloride

-

Bromine

-

Water

-

Petroleum ether

Procedure: [1]

-

A solution of acetophenone in anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

-

The solution is cooled in an ice bath, and a small amount of anhydrous aluminum chloride is introduced.

-

Bromine is added gradually from the separatory funnel with stirring.

-

After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

-

The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether.

-

The crystals are filtered with suction and washed until a white product is obtained.

-

The crude phenacyl bromide can be further purified by recrystallization from methanol.

Applications in Drug Development: Synthesis of Bioactive Heterocycles

Substituted 2-bromoethanones are key intermediates in the synthesis of various heterocyclic compounds, most notably thiazoles, through the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide. The resulting thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole derivatives synthesized from substituted 2-bromoethanones against various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives of Substituted 2-Bromoethanones (IC₅₀ values in µM)

| Compound ID | Substituent on Phenyl Ring (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | 4-OH | MCF-7 | 2.57 | [5] |

| 4c | 4-OH | HepG2 | 7.26 | [5] |

| 4b | 4-Br | MCF-7 | 31.5 | [5] |

| 4b | 4-Br | HepG2 | 51.7 | [5] |

| Compound 8 | 4-CH₃ | MCF-7 | 3.36 (µg/ml) | [6] |

| 7a | 4-CH₃ | MCF-7 | 4.75 (µg/ml) | [6] |

| Thiazole Derivative | 4-Cl | MCF-7 | 13.66 | [7] |

| Thiazole Derivative | - | MDA-MB-231 | 18.65 | [7] |

| 9k | Pyrrole | HT-29 | 14.3 | [8] |

| 9k | Pyrrole | MCF-7 | 4.7 | [8] |

| 9k | Pyrrole | MOLT-4 | 1.7 | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11][12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium

-

Substituted 2-bromoethanone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure: [9][10][11][12][13]

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Derivatives of substituted 2-bromoethanones have also shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Heterocyclic Derivatives of Substituted 2-Bromoethanones (MIC values in µg/mL)

| Compound ID | Substituent on Phenyl Ring (R) | Microorganism | MIC (µg/mL) | Reference |

| 5c | 4-F | S. aureus | 12.5 | [14] |

| 5i | 4-NO₂ | S. aureus | 12.5 | [14] |

| 5c | 4-F | E. coli | 25 | [14] |

| 5i | 4-NO₂ | E. coli | 25 | [14] |

| 7a | - | S. aureus | 1.56 | [15] |

| 7b | - | B. cereus | 1.56 | [15] |

| 7i | - | E. coli | 1.56 | [15] |

| Chalcone p5 | - | S. aureus | - | [16] |

| Chalcone f5 | - | S. aureus | - | [16] |

| CPD20 | - | MRSA | 6.58 (µM) | [17] |

| 51d | - | Bacteria | 0.047 | [18] |

| 51d | - | Fungi | 0.094 | [18] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or other suitable broth

-

Substituted 2-bromoethanone derivatives

-

96-well microtiter plates

-

Inoculum of the microorganism

Procedure: [19][20][21][22][23]

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological activities of compounds derived from substituted 2-bromoethanones are attributed to their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been implicated are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[24] Inhibition of tubulin polymerization disrupts these processes, leading to cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy.[25][26] Certain derivatives of 2-bromoethanones have been shown to act as tubulin polymerization inhibitors.[27][28]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[29] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. α-Haloketones, including derivatives of 2-bromoethanones, can act as inhibitors of this pathway, thereby exerting anti-inflammatory and anticancer effects.

Conclusion

Substituted 2-bromoethanones are indispensable reagents in medicinal chemistry, providing a gateway to a diverse range of biologically active heterocyclic compounds. Their utility in the synthesis of potent anticancer and antimicrobial agents is well-documented. A deeper understanding of their synthesis, biological evaluation, and mechanisms of action, as outlined in this guide, is crucial for the continued development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of new derivatives with enhanced potency and selectivity, as well as further elucidation of their interactions with biological targets.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijsdr.org [ijsdr.org]

- 3. ijceronline.com [ijceronline.com]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Promising Norlabdane-Heterocyclic Hybrids: Synthesis, Structural Characterization and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. m.youtube.com [m.youtube.com]

- 22. protocols.io [protocols.io]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the alpha-bromination of the corresponding ketone, 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

Reaction Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant | 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Molecular Formula of Product | C₁₀H₉BrO₂ |

| Molecular Weight of Product | 241.08 g/mol |

| Purity (Typical) | >95% (after purification) |

| Yield (Expected) | 70-85% |

Experimental Protocol

This protocol details the methodology for the synthesis of this compound via the direct bromination of 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone.

Materials:

-

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in glacial acetic acid (10 mL per gram of ketone). Place the flask in a fume hood.

-

Addition of Bromine: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2 mL per gram of bromine). Add this solution dropwise to the stirred ketone solution at room temperature over a period of 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

-

Workup:

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis protocol.

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone as a key intermediate in alkylation reactions for the synthesis of novel benzofuran derivatives. The protocols detailed below are based on established synthetic methodologies and aim to guide researchers in the development of new chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive α-bromoketone moiety. This functional group makes it an excellent electrophile for alkylation reactions with a wide range of nucleophiles, including amines, phenols, and thiols. The resulting 2-substituted-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone derivatives are valuable scaffolds in medicinal chemistry. Benzofuran-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The dihydrobenzofuran core, in particular, is a common motif in many biologically active natural products and synthetic drugs.

This document outlines detailed protocols for N-alkylation, O-alkylation (Williamson Ether Synthesis), and S-alkylation reactions, along with the potential biological significance of the resulting products.

General Reaction Scheme

The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by a suitable nucleophile (Nu-H), typically in the presence of a base.

References

Application Notes and Protocols: 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone is a synthetic organic compound belonging to the benzofuran class of heterocycles. The benzofuran scaffold, particularly its dihydro derivative, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The incorporation of a bromoacetyl group suggests potential as an electrophilic agent capable of covalent modification of biological targets, a strategy employed in the design of enzyme inhibitors and other therapeutic agents. While specific research on this exact molecule is limited, its structural motifs are present in compounds exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[2][3][4] These application notes provide a summary of potential applications, relevant biological data from related compounds, and detailed protocols for its synthesis and biological evaluation.

Potential Applications in Medicinal Chemistry

Based on the known bioactivities of structurally related dihydrobenzofuran and bromoacetyl derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

-

Anticancer Agent: Bromoacetyl and bromoalkyl derivatives of benzofurans have demonstrated significant cytotoxicity against various cancer cell lines.[5] The electrophilic nature of the bromoacetyl group can allow for covalent bonding with nucleophilic residues (such as cysteine) in the active sites of enzymes crucial for cancer cell proliferation and survival.

-

Anti-inflammatory Agent: Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] The anti-inflammatory properties of fluorinated benzofuran and dihydrobenzofuran derivatives have also been reported.[3]

-

Antibacterial Agent: The benzofuran scaffold is a component of numerous natural and synthetic antibacterial compounds.[4][6] The reactive bromoacetyl moiety could potentially inhibit essential bacterial enzymes, leading to bactericidal or bacteriostatic effects.

Data Presentation

The following tables summarize quantitative data for structurally related benzofuran derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [5] |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [5] |

| Benzofuran-pyrazole derivative 32 | A2780 (Ovarian) | 12 | [7] |

| Benzofuran-pyrazole derivative 33 | A2780 (Ovarian) | 11 | [7] |

Table 2: Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Fluorinated dihydrobenzofuran derivative | Interleukin-6 secretion | 1.2 - 9.04 | [3] |

| Fluorinated dihydrobenzofuran derivative | Chemokine (C-C) Ligand 2 secretion | 1.5 - 19.3 | [3] |

| Fluorinated dihydrobenzofuran derivative | Nitric oxide production | 2.4 - 5.2 | [3] |

| Fluorinated dihydrobenzofuran derivative | Prostaglandin E2 production | 1.1 - 20.5 | [3] |

Table 3: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (mM) | Reference |

| 2-salicyloylbenzofuran derivative 8h | S. aureus (MSSA) | 0.06 - 0.12 | [4] |

| 2-salicyloylbenzofuran derivative 8h | S. aureus (MRSA) | 0.12 | [4] |

| 2-salicyloylbenzofuran derivative 8h | S. faecalis | 0.06 - 0.12 | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the bromination of aryl ketones.

Materials:

-

1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, PC3, SW620, Caki 1)[5]

-

Healthy human cell line (e.g., HaCaT) for selectivity assessment[5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Experimental workflow for synthesis and biological evaluation.

Caption: Proposed mechanism of anticancer action.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. bepls.com [bepls.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the preparation of numerous active pharmaceutical ingredients (APIs). One such crucial intermediate is 5-acetyl-2,3-dihydrobenzofuran, a precursor in the synthesis of Darifenacin, a medication used to treat urinary incontinence.[2]

This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. It is intended to guide researchers, scientists, and drug development professionals in the successful execution and optimization of this important transformation.

Application Notes

Reaction Principle: The Friedel-Crafts acylation of 2,3-dihydrobenzofuran proceeds via the generation of a highly reactive acylium ion from an acylating agent in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of 2,3-dihydrobenzofuran, preferentially at the 5-position due to the activating and ortho-, para-directing nature of the cyclic ether oxygen. The resulting ketone is less reactive than the starting material, which conveniently prevents over-acylation.[3]

Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst for this transformation due to its high activity and commercial availability.[4][5] However, its moisture sensitivity requires stringent anhydrous reaction conditions. Other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃) can also be used, sometimes offering milder reaction conditions or different selectivity.[6][7] In recent years, more environmentally friendly and recyclable catalysts, such as chloroaluminate ionic liquids, have been explored, demonstrating high conversion rates and selectivity.[2]

Acylating Agent: Acetyl chloride is a common and effective acylating agent for introducing an acetyl group.[4] Acetic anhydride can also be used, often in conjunction with a milder Lewis acid or a Brønsted acid catalyst. For the synthesis of other acyl derivatives, the corresponding acyl chloride or anhydride can be employed. For instance, oxalyl chloride monoethyl ester has been used in the synthesis of a darifenacin intermediate.[8]

Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a widely used solvent for Friedel-Crafts acylation due to its inertness and ability to dissolve the reactants and the Lewis acid-acyl chloride complex.[4][8] Other non-polar solvents like carbon tetrachloride and chloroform have also been reported.[8] It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.

Reaction Temperature: The Friedel-Crafts acylation is typically an exothermic reaction.[4] Therefore, the reaction is often carried out at low temperatures, usually between 0°C and room temperature, to control the reaction rate and minimize the formation of side products. Cooling the reaction mixture in an ice bath during the addition of reagents is a common practice.[8][9]

Work-up Procedure: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[9] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed with a base such as sodium bicarbonate solution to remove any remaining acid, and then with brine. The organic layer is subsequently dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate before the solvent is removed under reduced pressure.[9]